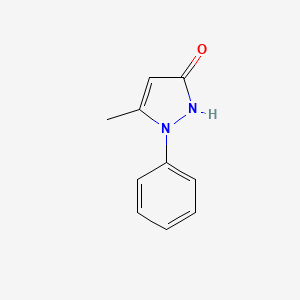![molecular formula C12H10ClNOS2 B2931158 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone CAS No. 2034287-24-4](/img/structure/B2931158.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone is an organic compound with significant relevance in various fields of chemistry and medicinal research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available thieno[3,2-c]pyridine and thiophene derivatives.
Reaction Steps
Step 1: : Thieno[3,2-c]pyridine is chlorinated at the 2-position using phosphorus oxychloride (POCl₃) under reflux conditions.
Step 2: : The chlorinated intermediate is then subjected to a condensation reaction with thiophen-3-ylmethanone in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as acetonitrile.
Industrial Production Methods
Industrial production often follows a similar synthetic route but is scaled up using continuous flow reactors. This method ensures higher yields and more efficient processing, reducing reaction times and improving safety.
Análisis De Reacciones Químicas
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone undergoes various reactions, including:
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Can be reduced to corresponding alcohols using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Often requires oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Utilizes LiAlH₄ or sodium borohydride (NaBH₄).
Substitution: : Conducted in polar solvents with bases to facilitate nucleophilic substitution.
Major Products Formed
Sulfoxides and Sulfones: in oxidation.
Alcohols: in reduction.
Amines or thiols: in substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a crucial intermediate in synthesizing complex heterocyclic structures, which are pivotal in developing new materials and catalysts.
Biology
In biological studies, it is used to design and synthesize molecules that can interact with specific enzymes or receptors, providing insights into biochemical pathways.
Medicine
Medically, derivatives of this compound are investigated for their potential as pharmacophores in drug design, particularly for targeting neurological disorders and cancers.
Industry
Industrially, its unique structure makes it valuable in developing new materials with specific electronic or optical properties, contributing to advancements in electronics and photonics.
Mecanismo De Acción
Molecular Targets and Pathways
The compound’s effects are largely determined by its ability to interact with specific molecular targets such as enzymes or receptors. This interaction typically involves the binding of the thiophen-3-ylmethanone moiety to active sites, leading to modulation of enzyme activity or receptor signaling pathways.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to similar compounds like (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(phenyl)methanone and (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(pyridin-3-yl)methanone, the (thiophen-3-yl)methanone variant showcases distinct electronic properties due to the presence of the sulfur atom in the thiophene ring.
List of Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(phenyl)methanone
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(pyridin-3-yl)methanone
Propiedades
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h2,4-5,7H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJQNIQKEQSTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2931077.png)
![2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2931078.png)
![3-fluoro-4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide](/img/structure/B2931079.png)


![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B2931090.png)


![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2931096.png)
![2-(4-fluorophenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2931097.png)
